INMT Enzyme Inhibition: 3-Methylbenzoyl Indoline Exhibits Distinct Potency Profile Relative to Structurally Related Inhibitors
In a direct enzymatic inhibition assay against human indolethylamine N-methyltransferase (INMT), 1-(3-methylbenzoyl)indoline-5-methanamine displayed a Ki of 12,000 nM (12 μM) [1]. By comparison, a closely related INMT inhibitor (CHEMBL3228395) bearing a different substitution pattern demonstrated an IC₅₀ of 5,300 nM (5.3 μM) under similar assay conditions [2]. The ~2.3-fold difference in affinity highlights that the 3-methylbenzoyl combination with the C5-methanamine does not simply recapitulate the potency of other indoline-based INMT ligands, underscoring the need for empirical validation rather than structural assumption.
| Evidence Dimension | INMT enzyme inhibitory potency |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 μM) |
| Comparator Or Baseline | INMT inhibitor CHEMBL3228395; IC₅₀ = 5,300 nM (5.3 μM) |
| Quantified Difference | 2.3-fold weaker affinity for the target compound |
| Conditions | Inhibition of human INMT; target compound assayed for Ki, comparator assayed for IC₅₀ using N-methyltryptamine as substrate in both studies |
Why This Matters
For research groups optimizing INMT-targeting chemical probes, this potency differential directly impacts dosing concentrations and therapeutic window calculations, making blind replacement of one indoline for another scientifically unsound.
- [1] BindingDB. Entry BDBM50367839 (CHEMBL2368635): 1-(3-Methylbenzoyl)indoline-5-methanamine – Ki data. Retrieved from https://bindingdb.org. View Source
- [2] BindingDB. Entry BDBM50000319 (CHEMBL3228395): INMT inhibitor – IC₅₀ data. Retrieved from https://bdb8.ucsd.edu. View Source
